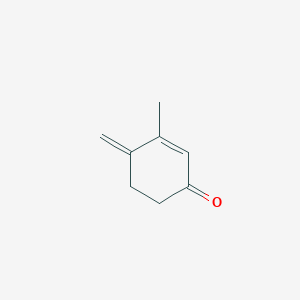![molecular formula C9H11Cl3O6 B14670405 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate CAS No. 48071-45-0](/img/structure/B14670405.png)
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is a chemical compound with the molecular formula C13H16Cl4O8 and a molecular weight of 442.08 g/mol . This compound is known for its unique structure, which includes multiple chloroacetyl groups attached to a glycerol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate typically involves the reaction of glycerol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Hydrolysis: In the presence of water or aqueous base, the chloroacetyl groups can hydrolyze to form the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the chloroacetyl groups.
科学的研究の応用
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is utilized in various scientific research fields:
作用機序
The mechanism of action of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate involves its reactivity towards nucleophiles. The chloroacetyl groups act as electrophilic centers, making the compound highly reactive in substitution reactions . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
類似化合物との比較
Similar Compounds
- 2,3-Bis[(trimethylsilyl)oxy]propyl bis(trimethylsilyl) phosphate
- Glycerol monostearate, 2TMS derivative
Uniqueness
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is unique due to its multiple chloroacetyl groups, which confer high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have different functional groups or less reactivity .
特性
CAS番号 |
48071-45-0 |
|---|---|
分子式 |
C9H11Cl3O6 |
分子量 |
321.5 g/mol |
IUPAC名 |
2,3-bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate |
InChI |
InChI=1S/C9H11Cl3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChIキー |
XKMCNTNSJGQDLU-UHFFFAOYSA-N |
正規SMILES |
C(C(COC(=O)CCl)OC(=O)CCl)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


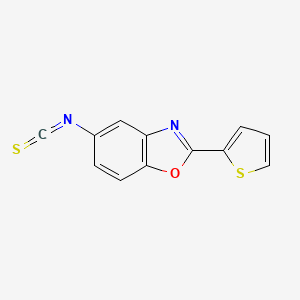
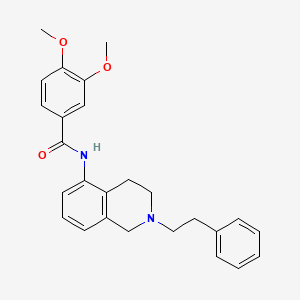
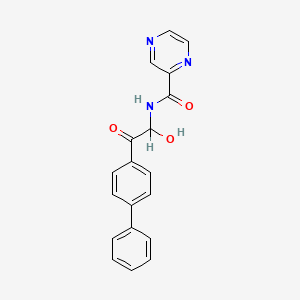
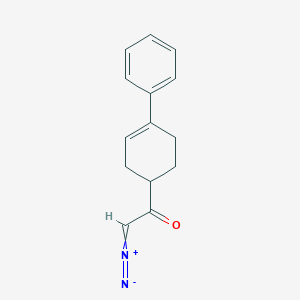
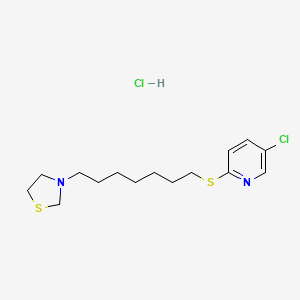
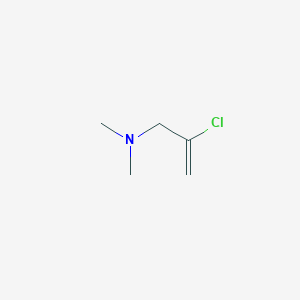
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
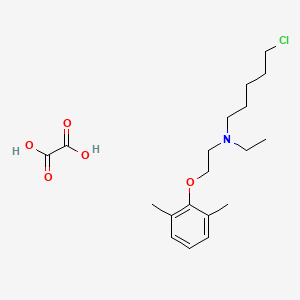


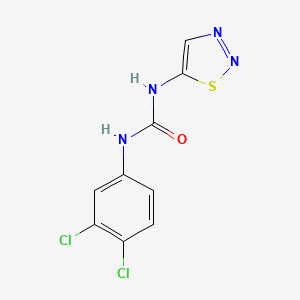

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
